Introduction: Understanding a Key Industrial Intermediate
Introduction: Understanding a Key Industrial Intermediate
An In-Depth Technical Guide to 2,6-Di-sec-butylphenol (CAS 5510-99-6)
2,6-Di-sec-butylphenol (2,6-DSBP), identified by CAS number 5510-99-6, is a sterically hindered alkylphenol that serves as a critical intermediate and additive in numerous industrial applications. Its unique molecular architecture, featuring a hydroxyl group on a benzene ring flanked by two sec-butyl groups at the ortho positions, imparts a combination of reactivity and stability that is highly valued in chemical synthesis.[1][2][3] This structure is the foundation of its utility, primarily as a precursor for antioxidants, UV stabilizers, and specialized dyes.[1] This guide offers a detailed examination of 2,6-DSBP, from its fundamental physicochemical properties and synthesis to its application-driven performance and safety protocols, providing an essential resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of 2,6-DSBP dictate its behavior in various systems and its suitability for specific applications. It is characterized as a colorless to amber or clear yellow liquid.[1][4][5] Its bulky sec-butyl groups contribute to a high boiling point and low water solubility, making it highly soluble in organic solvents such as alcohols and ethers.[1][3]
Core Physicochemical Properties
A summary of the essential quantitative data for 2,6-Di-sec-butylphenol is presented below. It is important to note that while some sources may list a molecular formula of C12H18O, the correct formula corresponding to the structure and CAS number 5510-99-6 is C14H22O.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 5510-99-6 | [1][3][4][5] |
| Molecular Formula | C₁₄H₂₂O | [3][4][5][6] |
| Molecular Weight | 206.32 g/mol | [3][4][5] |
| Appearance | Colorless to Amber Liquid | [1][4][5] |
| Boiling Point | 255-260 °C | [1][7] |
| Melting Point | -42 °C | [4][5] |
| Density | ~0.918 - 0.939 g/cm³ at 20-25 °C | [4][5][7][8] |
| Refractive Index | ~1.508 (at 19-20 °C) | [4][5][7] |
| Flash Point | ~127 °C | [5] |
| Water Solubility | Insoluble / Slightly Soluble | [1][4] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-DSBP.
-
Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight (206.32), with characteristic fragmentation patterns used for structural confirmation.[6][9]
-
Infrared Spectroscopy (IR): The IR spectrum provides key information about functional groups. A broad absorption band characteristic of the O-H stretch of the phenolic group is a prominent feature.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise arrangement of atoms. The spectra are complex due to the chirality of the sec-butyl groups but provide definitive structural confirmation.[9]
Synthesis and Manufacturing Workflow
The industrial production of 2,6-DSBP is primarily achieved through the Friedel-Crafts alkylation of phenol.[1] This process involves reacting phenol with a sec-butylating agent, typically sec-butyl alcohol, in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to selectively drive the alkylation to the ortho positions (2 and 6) while minimizing the formation of para-substituted and poly-alkylated by-products.
Typical Manufacturing Process
The synthesis can be visualized as a multi-stage workflow, from raw materials to the purified final product.
Caption: Industrial synthesis workflow for 2,6-Di-sec-butylphenol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the synthesis of 2,6-DSBP.
-
Catalyst Preparation: In a nitrogen-flushed, appropriately sized reaction vessel equipped with a stirrer and condenser, dissolve a suitable catalyst (e.g., an acid or base) in phenol.[1]
-
Alkylation Reaction: Introduce sec-butyl alcohol to the phenol-catalyst mixture. Heat the reaction mixture to the target temperature under controlled pressure to initiate the alkylation process.[1] The reaction is typically exothermic and may require cooling to maintain the optimal temperature for selective ortho-alkylation.
-
Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to determine the consumption of reactants and the formation of 2,6-DSBP relative to other isomers.
-
Workup and Catalyst Removal: Upon completion, cool the reaction mixture. The catalyst is then neutralized or removed. For instance, an acidic catalyst can be neutralized with a dilute base wash, followed by separation of the organic layer.[10]
-
Purification: The crude organic product is subjected to fractional distillation under reduced pressure. This step is crucial for separating the desired 2,6-DSBP from unreacted phenol, the mono-alkylated intermediate (o-sec-butylphenol), and other isomers.[1][10]
-
Final Analysis: The purity of the final product is confirmed using GC, and its identity is verified through spectroscopic methods (MS, IR, NMR).
Core Applications and Mechanistic Insights
The utility of 2,6-DSBP stems directly from its sterically hindered phenolic structure. The bulky sec-butyl groups protect the hydroxyl group, modulating its reactivity and making it an effective radical scavenger, which is the basis for its antioxidant properties.[2][3]
-
Antioxidant Production: A primary application is its use as an intermediate in the manufacturing of more complex antioxidants for plastics, rubber, and lubricants.[2] These derivative antioxidants prevent degradation caused by oxidation, thereby extending the shelf life and maintaining the integrity of materials.[2]
-
UV Stabilizers: The compound is a precursor for UV stabilizers that protect polymers and coatings from degradation by ultraviolet radiation, preventing embrittlement and discoloration.[1]
-
Dyes and Pigments: 2,6-DSBP serves as a key raw material in the synthesis of certain solvent dyes and fuel market dyes, where its structure contributes to the stability and quality of the final colorant.[1]
-
Agrochemicals: It is used in the production of surfactants for agrochemical formulations, where it helps to improve the distribution and effectiveness of the active ingredients.[1]
-
Coatings and Adhesives: As an additive, it enhances the durability, adhesion, and oxidative resistance of coatings and adhesives, ensuring long-lasting performance.[2]
Safety, Handling, and Toxicology
Proper handling of 2,6-Di-sec-butylphenol is essential to ensure personnel safety and environmental protection. The compound is classified as a skin and eye irritant and may cause burns upon contact.[4][11]
Safe Handling Protocol
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat or impervious clothing.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools, as vapors may form explosive mixtures with air.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[4][11]
Toxicological Profile
2,6-DSBP is considered hazardous. It can cause burns to the skin, eyes, and respiratory and gastrointestinal tracts.[4] Environmentally, it is noted for its toxicity to aquatic life.[12] Therefore, spills must be contained and prevented from entering drains or waterways.[11]
Conclusion
2,6-Di-sec-butylphenol (CAS 5510-99-6) is a compound whose industrial importance is directly linked to its specific chemical structure. Its role as a sterically hindered phenol makes it an indispensable building block for high-performance antioxidants, stabilizers, and other specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling protocols is paramount for chemists, engineers, and researchers who work with this versatile intermediate. As industries continue to demand materials with greater longevity and stability, the significance of foundational molecules like 2,6-DSBP will only continue to grow.
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